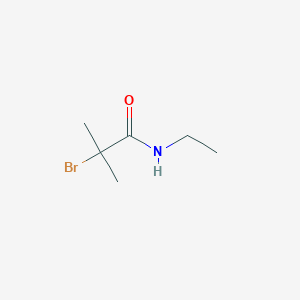![molecular formula C13H9N5O8 B14143137 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid CAS No. 377054-74-5](/img/structure/B14143137.png)
4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid is a complex organic compound known for its unique structure and properties It consists of a benzoic acid moiety linked to a 3-amino-2,4,6-trinitrophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid typically involves the nitration of aniline derivatives followed by coupling reactions. One common method includes the nitration of 3-nitroaniline to form 3,5-dinitroaniline, which is then further nitrated to produce 3-amino-2,4,6-trinitroaniline. This intermediate is then coupled with benzoic acid derivatives under specific conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration and coupling reactions, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding nitro derivatives.
Reduction: Reduction reactions can convert the nitro groups to amino groups, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under controlled conditions.
Major Products Formed
The major products formed from these reactions include various substituted derivatives, which can be further utilized in different applications .
Scientific Research Applications
4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of high-energy materials and explosives due to its energetic properties.
Mechanism of Action
The mechanism of action of 4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, and induction of oxidative stress .
Comparison with Similar Compounds
Similar Compounds
3-Amino-5-[(2,4,6-trinitrophenyl)amino]-1H-1,2,4-triazole: Similar in structure and used in high-energy materials.
4-(4,6-Dichloro-1,3,5-triazine-2-yl)amino-benzoic acid: Known for its antimicrobial activity.
Uniqueness
4-[(3-Amino-2,4,6-trinitrophenyl)amino]benzoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
377054-74-5 |
|---|---|
Molecular Formula |
C13H9N5O8 |
Molecular Weight |
363.24 g/mol |
IUPAC Name |
4-(3-amino-2,4,6-trinitroanilino)benzoic acid |
InChI |
InChI=1S/C13H9N5O8/c14-10-8(16(21)22)5-9(17(23)24)11(12(10)18(25)26)15-7-3-1-6(2-4-7)13(19)20/h1-5,15H,14H2,(H,19,20) |
InChI Key |
RSJAVKJOYGIUHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)O)NC2=C(C=C(C(=C2[N+](=O)[O-])N)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(2-methyl-N-methylsulfonylanilino)-N-[2-(4-methylphenyl)sulfanylethyl]acetamide](/img/structure/B14143061.png)

![2,2,4-Trimethyl-6-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-1,2-dihydroquinoline](/img/structure/B14143080.png)




methanone](/img/structure/B14143115.png)
![2-{[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]sulfanyl}-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B14143123.png)




